1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 1H-indole core substituted at the 5-position with a carboxylic acid group and at the 1-position with a 3-aminopropyl chain. The Fmoc group (C15H13O2) serves as a protective moiety for the amino group, commonly used in solid-phase peptide synthesis (SPPS) to enable controlled deprotection . The indole ring contributes aromaticity and hydrophobicity, while the carboxylic acid enhances solubility and reactivity for conjugation.
Properties
IUPAC Name |
1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-26(31)19-10-11-25-18(16-19)12-15-29(25)14-5-13-28-27(32)33-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-12,15-16,24H,5,13-14,17H2,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFQSCPPFVDWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN4C=CC5=C4C=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative, and amino acids and their derivatives are known to influence the secretion of anabolic hormones.
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones. They can also supply fuel during exercise and enhance mental performance during stress-related tasks.
Biochemical Pathways
Amino acid derivatives are known to play a role in various biochemical processes, including the secretion of anabolic hormones, energy metabolism during exercise, and cognitive function during stress.
Biological Activity
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 342.36 g/mol
- CAS Number : 214139-28-3
- Density : Approximately 1.4 g/cm³
- Melting Point : 180–185 °C
Research indicates that this compound may act primarily as an inhibitor of specific protein targets, particularly those involved in oncogenic pathways. The indole carboxylic acid structure is known to interact with protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling and cancer progression.
Anticancer Properties
Studies have shown that derivatives of indole carboxylic acids exhibit potent anticancer activity by inhibiting key pathways involved in tumor growth. For instance, a related compound was found to inhibit SHP2, an oncogenic phosphatase associated with various cancers, with an IC₅₀ value of 200 nM .
Inhibition of Protein Tyrosine Phosphatases (PTPs)
The compound's structural features allow it to bind effectively to PTP active sites, disrupting their function. This inhibition can lead to reduced cell proliferation in cancer cell lines, indicating potential for therapeutic use in oncology .
Case Studies and Research Findings
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. The compound has been noted to cause skin and eye irritation, emphasizing the need for careful handling and further toxicological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic Acid
- Structure : Contains a partially saturated indoline ring (2,3-dihydro-1H-indole) with 3,3-dimethyl substitution. The Fmoc group is directly attached to the indoline nitrogen.
- Key Differences: Saturated indoline ring reduces aromaticity compared to the target compound’s indole.
- Molecular Weight: 226.23 g/mol (reported; discrepancies noted due to formula inconsistencies) .
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic Acid
Functional Group Modifications
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1-methyl-1H-imidazol-5-yl)methyl]carbamoyl}propanoic Acid
- Structure: Propanoic acid backbone with Fmoc-protected amino and imidazole-linked carbamoyl groups.
- Carbamoyl group adds polarity, contrasting with the hydrophobic indole in the target compound .
- Molecular Weight : 448.5 g/mol (C24H24N4O5) .
Fmoc-AMPB-OH (4-(4-(9-Fluorenylmethoxycarbonylaminomethyl)-phenyldiazenyl)benzoic Acid)
Physicochemical and Functional Properties
Q & A
Q. What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer: The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2A/2), and respiratory hazards (H302, H315, H319, H335) . Key safety protocols include:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to mitigate inhalation risks .
- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for cleanup. Dispose of waste via authorized hazardous waste services .
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light to prevent decomposition .
Q. What synthetic strategies are commonly employed to prepare this compound?
Methodological Answer: The synthesis typically involves:
- Fmoc Protection : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality during solid-phase peptide synthesis (SPPS). This is achieved using Fmoc-Cl or Fmoc-OSu in dimethylformamide (DMF) with a base like DIEA .
- Coupling Reactions : Carbodiimide reagents (e.g., EDC/HOBt) mediate the conjugation of the indole-5-carboxylic acid moiety to the propylamine backbone .
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF, followed by HPLC purification (>95% purity) .
Q. How is the compound characterized for structural validation and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the indole ring (δ 7.2–7.8 ppm), Fmoc aromatic protons (δ 7.3–7.8 ppm), and carboxylic acid proton (δ 12–13 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C27H25N2O4: 465.18) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and monitor deprotection efficiency .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for coupling steps, improving yields by 15–20% .
- Solvent Optimization : Replace DMF with greener solvents (e.g., 2-MeTHF) to minimize side reactions and enhance solubility of intermediates .
- Byproduct Mitigation : Use scavengers (e.g., trisamine resins) during Fmoc deprotection to trap excess piperidine and prevent carbamate formation .
Q. What experimental approaches are used to study its interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify binding kinetics (ka/kd) with receptors like G-protein-coupled receptors (GPCRs) .
- Molecular Dynamics (MD) Simulations : Model interactions between the indole moiety and hydrophobic pockets of enzymes (e.g., cytochrome P450) using software like GROMACS .
- Fluorescence Quenching Assays : Track conformational changes in target proteins by monitoring tryptophan fluorescence shifts upon compound binding .
Q. How does the compound’s stability vary under physiological conditions, and how can this be addressed in drug delivery systems?
Methodological Answer:
- pH-Dependent Stability : The carboxylic acid group undergoes hydrolysis at pH > 8.0, requiring formulation in buffered solutions (pH 6.5–7.4) for in vivo studies .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to protect the compound from enzymatic degradation in serum, enhancing bioavailability by 3-fold .
- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
Q. What analytical techniques resolve contradictions in reported toxicity data?
Methodological Answer:
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 to clarify discrepancies in genotoxicity reports .
- MTT Assays : Compare cytotoxicity IC50 values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific responses .
- Metabolite Profiling : Use LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) that may explain variability in hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
